Efficient and highly enantioselective formation of the all-carbon quaternary stereocentre of lyngbyatoxin A

Organic & Biomolecular Chemistry Pub Date: 2006-10-20 DOI: 10.1039/B612578F

Abstract

Indole 25, an advanced intermediate in a projected enantioselective total synthesis of lyngbyatoxin A 1, was prepared from allylic alcohol 11 in 9 steps and >95% ee, key transformations being the enantiospecific rearrangement of vinyl epoxide 14 and the Hemetsberger窶適nittel reaction of azide 24.

Graphical abstract: Efficient and highly enantioselective formation of the all-carbon quaternary stereocentre of lyngbyatoxin A
Efficient and highly enantioselective formation of the all-carbon quaternary stereocentre of lyngbyatoxin A
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